molecular formula C15H21NO3S B4905833 Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4905833
M. Wt: 295.4 g/mol
InChI Key: LSCFFQUJZVINKI-UHFFFAOYSA-N
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Description

Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that combines an ester functional group with a benzothiophene ring, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with butanoylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product as it forms .

Chemical Reactions Analysis

Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site . Additionally, it can interact with cell membrane components, affecting cell signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared to other esters and benzothiophene derivatives. Similar compounds include:

The uniqueness of this compound lies in its combined ester and benzothiophene structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(butanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-7-12(17)16-14-13(15(18)19-4-2)10-8-5-6-9-11(10)20-14/h3-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCFFQUJZVINKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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